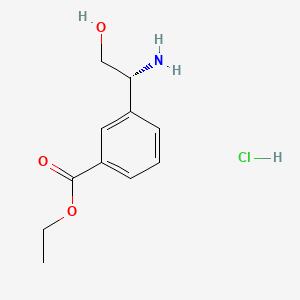
Ethyl (R)-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyethyl group attached to a benzoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoate moiety.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a reaction with an appropriate reagent, such as ethylene oxide or ethylene glycol.
Amination: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent.
Esterification: The ethyl ester group is introduced through an esterification reaction using ethanol and an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols are used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkylamine.
Substitution: Formation of different esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride can be compared with similar compounds such as:
Methyl ®-2-(1-amino-2-hydroxyethyl)benzoate hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate: Similar structure but with a different position of the amino and hydroxyethyl groups on the benzoate moiety.
Uniqueness
The uniqueness of Ethyl ®-3-(1-amino-2-hydroxyethyl)benzoate hydrochloride lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
ethyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)9-5-3-4-8(6-9)10(12)7-13;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
GSKSYSZNZDOBLM-PPHPATTJSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1)[C@H](CO)N.Cl |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















